Benin

説明

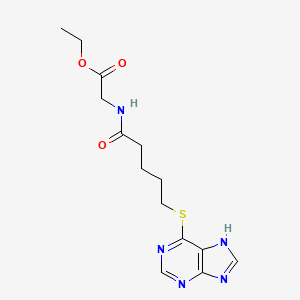

Butocin is a S-substituted analog of mercaptopurine and purine antagonist with cytostatic activity. Butocin inhibits purine nucleotide synthesis and DNA replication.

生物活性

Benin, a country in West Africa, is rich in biodiversity and cultural heritage, particularly regarding its use of medicinal plants. This article explores the biological activity of various compounds derived from plants traditionally used in this compound, focusing on their pharmacological properties, case studies, and research findings.

Key Compounds and Their Biological Activities

Several studies have identified specific phytochemical compounds from plants native to this compound and evaluated their biological activities. Below is a summary table of notable compounds along with their associated activities:

Case Studies on Biological Activity

-

Anti-inflammatory Potential of Erythrophleum africanum :

A study focused on the hydroalcoholic extract of Erythrophleum africanum demonstrated significant inhibition of pro-inflammatory cytokines (IL-6 and IL-8) in an immortalized keratinocyte cell line. The extract's efficacy suggests its traditional use for inflammatory conditions may be justified . -

Phytochemical Analysis of Annona muricata :

Research on Annona muricata reported the presence of several bioactive compounds such as gallic acid and rutin. The study employed HPLC analysis to quantify these compounds and assessed their antioxidant capacity using DPPH and FRAP methods, revealing substantial antioxidant activity . -

Ethnopharmacological Study of Momordica charantia and Morinda lucida :

An ethnopharmacological survey involving traditional healers revealed that both plants are widely used for treating various ailments. The study found that extracts from these plants exhibited significant antioxidant and anti-inflammatory activities, with Morinda lucida showing a higher inhibition rate on albumin denaturation compared to Momordica charantia .

Challenges and Future Directions

Despite the promising findings regarding the biological activities of medicinal plants in this compound, several challenges persist:

- Research Limitations : Many studies suffer from methodological weaknesses, including small sample sizes and lack of standardization in extract preparation.

- Knowledge Gaps : There is a need for comprehensive databases documenting traditional uses alongside scientific validations to bridge the gap between ethnobotanical knowledge and pharmacological research.

- Policy Support : Enhanced support from governmental and non-governmental organizations is essential to promote research initiatives that can lead to the development of safe and effective phytomedicines.

科学的研究の応用

Overview

Medicinal plants are vital for primary healthcare in Benin, which has a rich biodiversity of flora used traditionally for healing purposes. Despite the potential, research on these plants is still in its nascent stages.

Key Findings

- Research Status : A literature review indicates that while there is ongoing research on the pharmacological and toxicological properties of medicinal plants, the methodologies are often inadequate, leading to limited development of phytomedicines .

- Challenges : The disconnect between research outcomes and practical applications highlights a need for improved methodologies and collaboration among researchers.

Case Study: Phytomedicine Development

A study conducted at national universities assessed various medicinal plants' properties but found that many promising results did not translate into usable products for public health. This gap underscores the necessity for enhanced research practices to foster the development of effective phytomedicines.

Biostimulants in Agriculture

This compound's agricultural sector is increasingly adopting biostimulants to enhance crop yield and sustainability. A recent study focused on the application of plant growth-promoting rhizobacteria (PGPR)-based biostimulants on maize crops.

Experiment Setup

- Participants : 100 local farmers.

- Treatments : Comparison between biostimulant-coated seeds and traditional farming practices.

- Results : Significant improvements were observed in maize growth metrics such as height, leaf area, and grain yield when using biostimulant applications alongside reduced mineral fertilizers .

Data Table: Maize Yield Improvement

| Treatment Type | Height (cm) | Leaf Area (cm²) | Grain Yield (kg/ha) |

|---|---|---|---|

| Farmers' Practice | 120 | 250 | 1500 |

| Biostimulant + ½ NPK-Urea | 135 | 300 | 1800 |

| Seed Coating + ½ NPK-Urea | 130 | 280 | 1750 |

This data illustrates that both biostimulant treatments significantly outperformed traditional practices, indicating a pathway toward sustainable agriculture in this compound.

Hepatitis C Treatment Outcomes

This compound has been active in addressing public health challenges such as hepatitis C virus (HCV) infection. A recent study highlighted treatment outcomes using direct-acting antiviral agents.

Findings

- High Success Rates : The study reported a high sustained virological response (SVR) rate among patients treated with sofosbuvir-velpatasvir, even among diverse viral genotypes .

- Implications : These findings are crucial for informing treatment protocols and achieving the World Health Organization's goal of eliminating viral hepatitis by 2030.

Chemical Monitoring and Risk Reduction

This compound is also focusing on environmental health by establishing a comprehensive database for chemical substances. This initiative aims to enhance the systematic control of chemicals and waste management practices across the country .

Objectives

- Data Collection : To track chemical usage and risks effectively.

- Policy Development : To inform regulations that protect public health and the environment.

特性

IUPAC Name |

ethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-2-22-11(21)7-15-10(20)5-3-4-6-23-14-12-13(17-8-16-12)18-9-19-14/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZRRIWDZQPGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944832 | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22181-94-8 | |

| Record name | N-[1-Oxo-5-(9H-purin-6-ylthio)pentyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22181-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022181948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-[1-oxo-5-(1H-purin-6-ylthio)pentyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523O15TF2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。